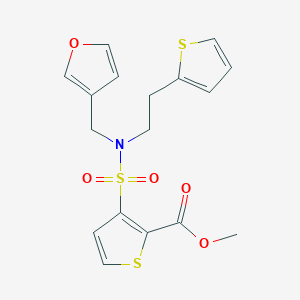

methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

説明

The compound methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a structurally complex molecule featuring a thiophene-2-carboxylate core substituted with a sulfamoyl group bearing furan-3-ylmethyl and thiophen-2-ylethyl moieties. This article compares its structural and functional attributes with related compounds, leveraging data from crystallographic, synthetic, and toxicological studies.

特性

IUPAC Name |

methyl 3-[furan-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S3/c1-22-17(19)16-15(6-10-25-16)26(20,21)18(11-13-5-8-23-12-13)7-4-14-3-2-9-24-14/h2-3,5-6,8-10,12H,4,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABFZFXIOSJVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate (CAS Number: 1428360-00-2) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound's molecular structure is characterized by the following properties:

- Molecular Formula : C₁₆H₁₅N₁O₅S₃

- Molecular Weight : 397.5 g/mol

- Structural Components : The compound features a thiophene ring, furan moiety, and a sulfamoyl group, contributing to its biological activity.

Research indicates that compounds containing thiophene and furan derivatives can modulate various biological pathways. Specifically, methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate may exert its effects through the following mechanisms:

- Inhibition of Prolyl Hydroxylase Domain Proteins (PHDs) :

- Activation of HIF :

Anticancer Activity

A study focused on furan and thiophene derivatives demonstrated their potential as anticancer agents by activating HIF pathways, which are often dysregulated in tumors. The derivatives were evaluated for their ability to induce anti-hypoxic proteins, which protect cells from hypoxia-induced damage .

Neuroprotective Effects

Another area of investigation involves the neuroprotective properties of similar compounds. The ability to stabilize HIF has implications for treating neurodegenerative diseases where hypoxia plays a role in disease progression. The activation of neuroprotective pathways through HIF stabilization could be beneficial in conditions such as stroke and chronic neurodegeneration .

Case Studies

-

Cell Line Studies :

- In vitro studies using SK-N-BE(2)c neuroblastoma cells assessed the cytotoxicity and HIF activation potential of methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate. Results indicated a dose-dependent increase in HIF activity without significant cytotoxicity at lower concentrations .

- Animal Models :

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1428360-00-2 |

| Molecular Weight | 397.5 g/mol |

| Molecular Formula | C₁₆H₁₅N₁O₅S₃ |

| Biological Activity | Anticancer, Neuroprotective |

| Study Type | Findings |

|---|---|

| In Vitro | Increased HIF activity; low cytotoxicity at certain concentrations |

| In Vivo | Enhanced protective effects against ischemia in FIH knockout mice |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Thiophene and Furan Moieties

Thiophene and furan heterocycles are common in medicinal chemistry due to their electronic and steric properties. A key analog is N-(2-nitrophenyl)thiophene-2-carboxamide (CAS 214532-30-6), which shares the thiophene-carboxylate backbone but differs in substituents. Crystallographic analysis reveals that its thiophene and benzene rings form dihedral angles of 8.50–13.53°, similar to the furan analog N-(2-nitrophenyl)furan-2-carboxamide (9.71°) . Key differences include:

- Bond lengths : C–S distances in thiophene derivatives (1.71–1.74 Å) are longer than C–O bonds in furan analogs (1.36 Å), influencing conformational stability .

- Intermolecular interactions : Thiophene derivatives exhibit weak C–H⋯S interactions, whereas furan analogs rely on C–H⋯O bonds, affecting crystal packing and solubility .

Sulfonamide Derivatives

The sulfonamide group in the target compound is critical for bioactivity. Methyl 3-(N-methylmethylsulfonamido)thiophene-2-carboxylate (CAS 214532-30-6) serves as a simpler analog, where the sulfonamide is substituted with methyl groups instead of furan/thiophene chains. Key distinctions include:

- Substituent effects : Bulky furan/thiophene groups in the target compound may enhance steric hindrance, reducing metabolic degradation compared to methyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。